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Introduction

Aluminum calcium silicates are a diverse group of minerals with significant industrial and
geological importance. Their crystalline structures, governed by the arrangement of silicate
tetrahedra and the coordination of aluminum and calcium ions, give rise to a wide range of
physical and chemical properties. This technical guide provides a comprehensive overview of
the crystal structures of several key aluminum calcium silicate minerals. The information
presented herein is intended for researchers, scientists, and professionals in fields such as
materials science, geology, and drug development, where a detailed understanding of these
structures is crucial.

This guide delves into the crystallographic parameters, atomic arrangements, and the
experimental methodologies used to elucidate these complex structures. All quantitative data is
summarized in clear, comparative tables, and detailed experimental protocols for structure
determination are provided. Furthermore, logical relationships and experimental workflows are
visualized using Graphviz diagrams to facilitate a deeper understanding.

Crystalline Structures of Key Aluminum Calcium
Silicate Minerals
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The following sections provide detailed crystallographic information for six prominent
aluminum calcium silicate minerals: Anorthite, Gehlenite, Grossular, Prehnite, Epidote, and
Lawsonite.

Anorthite

Anorthite is the calcium-rich end-member of the plagioclase feldspar series, which are
tectosilicates. Its structure is characterized by a three-dimensional framework of corner-sharing
SiO4 and AlOa tetrahedra.[1]

Gehlenite

Gehlenite is a member of the melilite group and is classified as a sorosilicate, containing
[Si207] groups.[2] The structure consists of sheets of corner-sharing AlO4 and SiOa tetrahedra.

[2]

Grossular

Grossular is a calcium-aluminum species of the garnet group, which are nesosilicates with
isolated [SiO4] tetrahedra.[3] It has a cubic crystal system.[3]

Prehnite

Prehnite is an inosilicate with a structure that is transitional to a phyllosilicate.[4] It crystallizes
in the orthorhombic system and its structure contains sheets of SiO4 and AlOa tetrahedra.[4][5]

Epidote

Epidote is a sorosilicate characterized by isolated [SiO4] tetrahedra and [Si2O7] groups.[6][7] Its
monoclinic structure consists of chains of edge-sharing AlOs and AlO4(OH)2 octahedra linked
by the silicate groups.[7][8]

Lawsonite

Lawsonite is a sorosilicate that is notable for its high-pressure, low-temperature stability.[9] Its
orthorhombic structure contains chains of edge-sharing Al(O,OH)e octahedra linked by [Si207]
groups.[9]
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Data Presentation: Crystallographic Parameters

The following tables summarize the key crystallographic data for the discussed aluminum

calcium silicate minerals.

Table 1. General and Crystallographic Data for Selected Aluminum Calcium Silicate Minerals

Mineral Name

Chemical Formula

Crystal System

Space Group

Anorthite CaAlzSi20s Triclinic P1

Gehlenite CazAl(AISiO7) Tetragonal P421m

Grossular CaszAl2(SiOa4)3 Cubic la3d

Prehnite CazAl(AlSiz0O10)(OH)2 Orthorhombic P2cm

_ Caz(Al,Fe3+)3(SiOa) o

Epidote _ Monoclinic P21/m

(Si207)O(0OH)
) CaAlz(Si207) )

Lawsonite Orthorhombic Cmcm

(OH)2-H20

Table 2: Unit Cell Parameters for Selected Aluminum Calcium Silicate Minerals

Mineral

N a(A) b (A) c(A) o (%) B () y ()
Anorthite 8.182(6) 12.883(4) 7.092(4) 93.19(4) 115.91(4) 91.18(4)
Gehlenite  7.6850(4)  7.6850(4)  5.0636(3) 90 920 920
Grossular  11.846(1)  11.846(1)  11.846(1) 90 90 90
Prehnite 4.646(2) 5.491(3) 18.52(3) 90 90 90
Epidote 8.859 5.612 10.238 90 115.457 90
Lawsonite 5.847 8.79 13.128 90 90 90
Experimental Protocols
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The determination of the crystalline structures of aluminum calcium silicate minerals

predominantly relies on single-crystal X-ray diffraction (XRD) and powder X-ray diffraction with

Rietveld refinement.

Generalized Protocol for Single-Crystal X-ray Diffraction

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size)
without visible defects is selected under a polarizing microscope. The crystal is then
mounted on a goniometer head using a suitable adhesive or in a capillary.

Data Collection: The mounted crystal is placed on a four-circle diffractometer equipped with
a monochromatic X-ray source (e.g., Mo Ka radiation).[10] The unit cell parameters are
determined from a preliminary set of reflections. A full sphere of diffraction data is then
collected by rotating the crystal through a series of angles, with the diffracted X-rays being
recorded by a detector (e.g., a CCD or CMOS detector).[11]

Data Reduction: The raw diffraction data is processed to correct for factors such as Lorentz
polarization, absorption, and background scattering. The intensities of the reflections are
integrated to produce a list of hkl indices and their corresponding structure factor amplitudes.

Structure Solution: The phase problem is solved using direct methods or Patterson methods
to obtain an initial model of the crystal structure.

Structure Refinement: The initial structural model is refined using a least-squares method,
where the atomic coordinates, displacement parameters, and site occupancies are adjusted
to minimize the difference between the observed and calculated structure factors.

Generalized Protocol for Powder X-ray Diffraction and
Rietveld Refinement

Sample Preparation: The mineral sample is ground to a fine powder (typically <10 pum) to
ensure a random orientation of the crystallites.[12] The powder is then packed into a sample
holder.[13]

Data Collection: The powder diffraction pattern is collected using a powder diffractometer
with a known X-ray wavelength (e.g., Cu Ka). The data is collected over a wide range of 26
angles.
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» Rietveld Refinement: The Rietveld method is a whole-pattern fitting technique used to refine
the crystal structure from powder diffraction data.[14] The process involves:

o Initial Model: A starting structural model, including space group, approximate lattice
parameters, and atomic positions, is required.

o Profile Fitting: A calculated diffraction pattern is generated based on the structural model
and instrumental parameters. The peak shapes are typically modeled using functions like
the pseudo-Voigt or Pearson VII function.

o Least-Squares Refinement: The structural and instrumental parameters are refined by
minimizing the difference between the observed and calculated diffraction patterns using a
least-squares algorithm.[14] Parameters refined include lattice parameters, atomic
coordinates, site occupancies, and thermal parameters.

Mandatory Visualizations
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Experimental Workflow for Crystal Structure Determination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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